molecular formula C13H11N3O B3197990 N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 1007798-75-5

N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No.: B3197990
CAS No.: 1007798-75-5
M. Wt: 225.25 g/mol
InChI Key: XNMHMFQXUBWEOY-UHFFFAOYSA-N
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Description

N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine (CAS 1007798-75-5) is a synthetic hybrid compound incorporating two privileged pharmacophores in medicinal chemistry: the benzoxazole and pyridine rings . This molecular design leverages the known biological profiles of its constituent parts, making it a valuable scaffold for exploring new therapeutic agents . The benzoxazole moiety is frequently investigated for its broad spectrum of pharmacological activities, including potent antimicrobial and anticancer effects, often through mechanisms such as enzyme inhibition (e.g., targeting human DNA topoisomerase IIα) . Similarly, the pyridine scaffold is a ubiquitous structure in drug discovery, contributing to activities against various cancer cell lines and serving as a key component in enzyme inhibitors . This compound is characterized by a molecular formula of C13H11N3O and a molecular weight of 225.25 g/mol . It is supplied with a high level of purity (95%) and is intended for research applications only . It is strictly not for diagnostic, human, or veterinary use. Researchers are advised to handle this material with care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMHMFQXUBWEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Pyridin 2 Yl Methyl 1,3 Benzoxazol 2 Amine and Derivatives

Established Synthetic Routes to the 1,3-Benzoxazol-2-amine Core

The 1,3-benzoxazol-2-amine scaffold is a privileged structure in medicinal chemistry and serves as the foundational precursor for the target compound. Its synthesis predominantly relies on the cyclization of ortho-aminophenols with a C1 synthon, often a cyanating agent.

Cyclization Reactions Involving 2-Aminophenols and Precursors

The most traditional and widely employed method for constructing the 2-aminobenzoxazole (B146116) ring system involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a suitable electrophilic cyanating agent. nih.gov

One of the classical reagents for this transformation is cyanogen (B1215507) bromide (BrCN). nih.gov The reaction proceeds through the nucleophilic attack of the amino group of the 2-aminophenol onto the carbon of BrCN, followed by an intramolecular cyclization where the hydroxyl group displaces the bromide, leading to the formation of the benzoxazole (B165842) ring. However, the high toxicity of cyanogen bromide has prompted the development of safer alternatives. nih.gov

A notable modern alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which serves as a non-hazardous electrophilic cyanating agent. nih.govacs.org The reaction between various o-aminophenols and NCTS, typically activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), provides a facile route to 2-aminobenzoxazoles. nih.gov The proposed mechanism involves the Lewis acid activation of the cyano group in NCTS, which facilitates the nucleophilic attack by the amino group of the o-aminophenol. Subsequent intramolecular cyclization via the hydroxyl group leads to the desired product. nih.gov This method is praised for its operational simplicity and the use of a readily available, less toxic reagent. nih.govacs.org

Beyond cyanating agents, other precursors can be used to form the broader benzoxazole ring, which can then be functionalized. These include reactions of 2-aminophenols with aldehydes, ketones, β-diketones, and ortho-esters, often requiring catalytic activation to proceed efficiently. acs.org

Catalytic Approaches in Benzoxazole Synthesis (e.g., metal catalysis, ionic liquids)

To improve reaction efficiency, yield, and environmental footprint, a variety of catalytic systems have been developed for the synthesis of the benzoxazole core. These approaches often utilize the condensation of 2-aminophenols with aldehydes or other carbonyl compounds.

Metal Catalysis: Transition-metal catalysts are widely used due to their ability to enhance reaction rates and provide high yields. acs.org

Copper (Cu) Catalysis: Copper catalysts, including copper(II) oxide nanoparticles, are effective for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. acs.org These heterogeneous catalysts can often be recovered and recycled without significant loss of activity. acs.org

Ruthenium (Ru) Catalysis: Ruthenium-catalyzed systems have been employed for the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol, providing a one-pot synthesis of benzoxazoles. researchgate.net

Cobalt (Co) Catalysis: Cobalt(II) acetate (B1210297) has been shown to catalyze the insertion of isocyanide into o-aminophenol derivatives, forming the C-N and C-O bonds in a single step to yield 2-aminobenzoxazoles. researchgate.net

Ionic Liquids: Ionic liquids have gained prominence as green and reusable catalysts.

Brønsted Acidic Ionic Liquids (BAILs): These have been used as efficient heterogeneous catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. rsc.org This method is characterized by high yields, a recyclable catalyst, and simplified work-up procedures. rsc.org

The following table summarizes various catalytic approaches for the synthesis of the benzoxazole core.

Catalyst TypeSpecific Catalyst ExamplePrecursorsKey Advantages
MetalCopper(II) Oxide Nanoparticleso-bromoaryl derivativesHeterogeneous, recyclable, ligand-free
MetalRu-based complexes2-Aminophenol + Primary AlcoholsDehydrogenative coupling, one-pot synthesis
MetalCobalt(II) Acetateo-Aminophenols + IsocyanidesDirect formation of 2-aminobenzoxazoles
Ionic LiquidBrønsted Acidic Ionic Liquid (BAIL) Gel2-Aminophenol + AldehydesSolvent-free, high yield, recyclable catalyst

Strategies for N-Alkylation with Pyridin-2-ylmethyl Moieties

Once the 1,3-benzoxazol-2-amine core is synthesized, the final step is the introduction of the pyridin-2-ylmethyl group. This is typically achieved through N-alkylation reactions.

Direct N-Alkylation Protocols

Direct N-alkylation is a straightforward approach for forming the C-N bond between the benzoxazol-2-amine and the pyridin-2-ylmethyl moiety. This can be accomplished through several methods:

Reaction with Alkyl Halides: The most common method involves the reaction of 1,3-benzoxazol-2-amine with a pyridin-2-ylmethyl halide, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate, K₂CO₃) to neutralize the hydrohalic acid byproduct. researchgate.netnih.gov The exocyclic amino group of the benzoxazole acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the pyridine (B92270) derivative in an Sₙ2 reaction.

Reductive Amination: An alternative one-pot method is the reductive amination of pyridine-2-carboxaldehyde with 1,3-benzoxazol-2-amine. mdpi.comthermofishersci.in In this process, the amine and aldehyde first condense to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine. mdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. mdpi.comnih.gov This method avoids the need to prepare and handle potentially unstable alkyl halides. thermofishersci.in

"Borrowing Hydrogen" Methodology: An increasingly popular green chemistry approach is the "borrowing hydrogen" or "hydrogen auto-transfer" method, where an alcohol is used as the alkylating agent. rsc.org In this scenario, 1,3-benzoxazol-2-amine would be reacted with (pyridin-2-yl)methanol in the presence of a transition-metal catalyst (e.g., based on Co, Ru, or Ir). The catalyst temporarily oxidizes the alcohol to the corresponding aldehyde (pyridine-2-carboxaldehyde), which then forms an imine with the amine. The catalyst then uses the initially "borrowed" hydrogen to reduce the imine to the final product, with water being the only byproduct. rsc.org

A highly efficient, catalyst-free protocol for the N-alkylation of 2-aminobenzoxazole has been developed using microwave irradiation in water, representing a significant advancement in green synthetic methodology. rsc.org

Multi-component Reactions for Constructing the N-[(pyridin-2-yl)methyl] Linkage

While less common for this specific transformation, multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity. An MCR could theoretically be designed to assemble the final product in a single pot from simpler starting materials. For instance, a reaction involving 2-aminophenol, a cyanating agent, and pyridin-2-carboxaldehyde under reductive conditions could potentially form the target molecule in one step, although such a specific application for this target is not widely reported. The versatility of MCRs in synthesizing diverse heterocyclic structures from building blocks like 2-aminobenzothiazole (B30445) suggests that similar strategies could be developed for 2-aminobenzoxazole derivatives. nih.gov

Optimization of Reaction Conditions for Yield, Selectivity, and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product, N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine, particularly during the N-alkylation step.

Key parameters for optimization in a direct alkylation with a pyridin-2-ylmethyl halide include:

Base: The choice and stoichiometry of the base are critical. Stronger bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can influence the reaction rate and selectivity. The use of Cs₂CO₃ has been shown to be effective in promoting one-pot alkylation/depyridylation sequences in related systems. chemrxiv.org

Solvent: Aprotic polar solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used to facilitate Sₙ2 reactions. The choice of solvent can affect the solubility of reactants and the reaction temperature.

Temperature: Reaction temperature can significantly impact the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to the formation of side products, such as over-alkylation or decomposition. Microwave-assisted heating has been shown to dramatically reduce reaction times under catalyst-free conditions. rsc.org

Purity: A key challenge in the N-alkylation of primary amines is preventing dialkylation. Optimization often involves careful control of the stoichiometry of the alkylating agent (using it as the limiting reagent) and reaction time to favor the formation of the desired secondary amine.

In reductive amination, optimization focuses on the choice of reducing agent, catalyst (if applicable), pH of the reaction medium, and reaction time to ensure complete reduction of the imine intermediate without reducing the starting aldehyde.

The following table outlines potential optimization parameters for the key N-alkylation step.

ParameterVariables to ConsiderPotential Impact
Base (for Alkyl Halide route)K₂CO₃, Cs₂CO₃, NaH, Et₃NReaction rate, prevention of side reactions, yield
SolventDMF, Acetonitrile, DMSO, WaterReactant solubility, reaction rate, green chemistry profile
TemperatureRoom temperature to reflux; Microwave irradiationReaction time, product yield, impurity profile
Reducing Agent (for Reductive Amination)NaBH₄, NaBH₃CN, Catalytic HydrogenationSelectivity for imine reduction, reaction time, functional group tolerance
StoichiometryRatio of benzoxazole-amine to alkylating agentSelectivity (mono- vs. di-alkylation), overall yield

Solvent Effects and Temperature Control

The choice of solvent and precise temperature regulation are critical factors that significantly influence the reaction rate, yield, and purity of N-substituted 2-aminobenzoxazole derivatives. The polarity, boiling point, and coordinating ability of the solvent can affect the solubility of reactants, stabilize transition states, and influence the activity of catalysts.

Commonly employed solvents in the synthesis of related N-heterocycles include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, as well as less polar solvents such as toluene (B28343) and ethanol (B145695). nih.govmdpi.com For instance, in palladium-catalyzed amination reactions (Buchwald-Hartwig amination), toluene is frequently used, with reactions typically run at reflux temperature to ensure a sufficient reaction rate. nih.gov The use of ethanol as a solvent has been reported for the synthesis of benzoxazole derivatives, often under reflux conditions. mdpi.com In some cases, high temperatures can lead to the formation of byproducts, necessitating careful temperature control.

Recent advancements have also explored environmentally benign reaction conditions. Solvent-free syntheses, conducted by grinding reactants together, sometimes with a catalytic amount of acid, have proven effective for preparing certain benzoxazole derivatives, offering advantages such as reduced waste, lower costs, and simpler work-up procedures. amazonaws.comresearchgate.net Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea (B33335), represent another green alternative, providing a non-volatile and recyclable medium that can enhance reaction rates compared to conventional organic solvents. mdpi.com

The effect of solvent choice on reaction outcomes is illustrated in the following table, compiled from studies on analogous heterocyclic syntheses.

Table 1: Influence of Solvent and Temperature on the Synthesis of Related Heterocyclic Amines

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
1 Toluene Reflux 8 31-56 nih.gov
2 THF Reflux 12 81 mdpi.com
3 Ethanol Reflux 1-8 87-99 mdpi.com
4 Choline Chloride/Glycerol (DES) 80 4-6 92 mdpi.com

This table is illustrative and compiled from data on the synthesis of analogous compounds, not the specific title compound.

Catalyst Selection and Loading

Catalysis is fundamental to the efficient synthesis of this compound and its analogues, particularly for the crucial C-N bond-forming step. The choice of catalyst and its loading can dramatically affect reaction efficiency, selectivity, and the range of applicable substrates.

Palladium-based catalysts are widely used for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. A typical catalytic system consists of a palladium precursor, like dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] or tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd2(dba)3], in combination with a phosphine (B1218219) ligand. nih.gov Ligands such as Xantphos are crucial for improving the reaction rate and yield by stabilizing the palladium center and facilitating the catalytic cycle. nih.gov The catalyst loading is typically kept low, often in the range of 1-10 mol%, to balance reaction efficiency with cost and ease of product purification.

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for C-N bond formation. beilstein-journals.org Copper(I) iodide (CuI) is a common catalyst for multicomponent reactions leading to the synthesis of complex heterocycles. beilstein-journals.org The activity of copper catalysts can be enhanced by co-catalysts or specific ligands. For example, the combination of CuI with a bipyridine ligand has been shown to be effective at room temperature for certain transformations. beilstein-journals.org

In addition to transition metals, Lewis acids like aluminum oxide (Al2O3) or cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)3) can catalyze the synthesis of precursors to N-pyridin-2-yl substituted compounds. mdpi.com These catalysts are often used in heterogeneous systems, which simplifies their removal from the reaction mixture.

Table 2: Catalyst Systems for C-N Bond Formation in Analogous Syntheses | Entry | Catalyst | Ligand | Base | Solvent | Typical Loading (mol%) | Reference | |---|---|---|---|---|---| | 1 | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | 10 | nih.gov | | 2 | Pd2(dba)3 | dppp (B1165662) | Sodium tert-butoxide | Toluene | N/A | nih.gov | | 3 | CuI | Bipyridine | N/A | N/A | N/A | beilstein-journals.org | | 4 | Ce(OTf)3 | None | N/A | Toluene | N/A | mdpi.com | | 5 | Al2O3 | None | N/A | DCE | Heterogeneous | mdpi.com |

This table presents examples of catalyst systems used for the synthesis of related amine derivatives.

Novel Synthetic Approaches and Catalyst Development for Analogues

The quest for more efficient, sustainable, and versatile methods for synthesizing benzoxazole and pyridine-containing analogues has driven the development of novel synthetic strategies and catalysts. These modern approaches often focus on improving reaction conditions, expanding substrate scope, and simplifying operational procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. For example, a copper(II)-catalyzed three-component reaction for synthesizing imidazo[1,2-a]pyridines was successfully performed under microwave irradiation in an ionic liquid. beilstein-journals.org

The development of novel catalytic systems remains a key area of research. This includes the design of more active and stable palladium and copper catalysts, as well as the exploration of catalysts based on other transition metals. beilstein-journals.org Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive as they can be easily recovered and reused, contributing to greener chemical processes. mdpi.com An example is the use of copper(II)oxide supported on polystyrene beads for C-N bond formation. google.com

One-pot, multicomponent reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules like benzoxazole derivatives in a single step from three or more starting materials. This approach minimizes the need for isolating intermediates, thereby saving time, solvents, and resources. Copper-catalyzed three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes have been successfully employed to synthesize related heterocyclic structures. beilstein-journals.org

Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse library of analogues is essential for conducting structure-activity relationship (SAR) studies, which aim to understand how modifications to a molecule's structure affect its biological activity. For this compound, analogues can be created by introducing various substituents on the benzoxazole ring, the pyridine ring, or the methylene bridge. nih.gov

A common synthetic strategy involves preparing a key intermediate, such as a substituted 2-aminobenzoxazole, and then reacting it with a panel of different substituted pyridinylmethyl halides or aldehydes. nih.govsemanticscholar.org This modular approach allows for the rapid generation of numerous analogues. For example, structural modifications on the parent benzoxazole scaffold by introducing substituents on the phenyl ring have been shown to yield potent inhibitory activities toward specific enzymes. nih.gov

SAR studies on related heterocyclic compounds have demonstrated that even small structural changes can have a profound impact on biological function. For instance, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, changing the position of the nitrogen atom in the pyridine ring from the 4-position to the 2-position led to a complete loss of activity, while moving it to the 3-position maintained comparable activity. nih.gov Similarly, in another study, the introduction of a 4-fluoro substituent on a phenyl ring of a pyrazolo[1,5-a]pyrimidine (B1248293) core was found to be beneficial for its antimycobacterial activity. semanticscholar.org These findings highlight the importance of systematically exploring the chemical space around a lead compound to optimize its properties.

Table 3: Examples of Synthesized Analogues for SAR Studies

Parent Scaffold R1 (Modification Site 1) R2 (Modification Site 2) Purpose of Modification Reference
3-(benzo[d]oxazol-2-yl)-pyridin-2-amine Substituents on benzoxazole phenyl ring 1-(piperidin-4-yl)-1H-pyrazol-4-yl Investigate GRK-2 and -5 inhibitory activity nih.gov
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Phenyl, 2-pyridyl, 3-pyridyl 3,4-dichlorophenyl Explore importance of the 4-pyridine moiety nih.gov
3,5-diphenyl-pyrazolo[1,5-a]pyrimidin-7-amine 4-fluorophenyl Alkyl, aryl, heteroaryl groups Optimize antimycobacterial activity semanticscholar.org

This table provides examples from the literature where analogues of related heterocyclic compounds were synthesized to probe structure-activity relationships.

Mechanistic Investigations of N Pyridin 2 Yl Methyl 1,3 Benzoxazol 2 Amine at the Molecular Level

Computational Chemistry and Molecular Docking Studies of Target Interactions

Computational methods are powerful tools for predicting and analyzing the interactions between a small molecule, such as N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine, and its potential protein targets. These in silico techniques provide a foundational understanding of the binding process, guiding further experimental investigation.

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to a protein's active site. This process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on their energetic favorability. The resulting binding modes offer a static snapshot of the most probable ligand-protein complex.

The binding affinity, a measure of the strength of the interaction, can also be estimated using scoring functions within the docking software. These functions calculate an approximate binding energy, which helps in ranking potential targets and prioritizing compounds for further studies. For related benzoxazole (B165842) derivatives, molecular docking has been utilized to predict binding modes within the active sites of enzymes, providing insights into their inhibitory potential. researchgate.net

Target Identification and Preparation: A three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: The prepared ligand is docked into the defined binding site of the target protein using specialized software.

Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode and to estimate the binding affinity.

Beyond predicting the binding pose, molecular docking allows for a detailed analysis of the specific interactions that stabilize the ligand-protein complex. These interactions are crucial for the compound's affinity and selectivity. For this compound, with its distinct chemical features, the following interactions would be of particular interest:

Hydrogen Bonds: The nitrogen and oxygen atoms in the benzoxazole and pyridine (B92270) rings can act as hydrogen bond donors or acceptors, forming strong interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic rings of the benzoxazole and pyridine moieties can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic systems of the compound can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking.

Electrostatic Interactions: The distribution of charge within the molecule can lead to favorable electrostatic interactions with charged or polar residues in the binding pocket.

Studies on similar heterocyclic compounds have demonstrated the importance of these interactions in determining their biological activity. researchgate.net

Ligand-Target Binding Kinetics and Thermodynamics (In Vitro Assays)

While computational studies provide valuable predictions, in vitro assays are essential for experimentally determining the binding kinetics and thermodynamics of a ligand-target interaction. These assays provide quantitative data that can confirm and refine the computational models.

The dissociation constant (Kd) is a direct measure of the binding affinity between a ligand and its target. A lower Kd value indicates a stronger interaction. Various biophysical techniques can be used to determine the Kd, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization.

The inhibition constant (Ki) quantifies how effectively a compound inhibits the function of an enzyme. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While IC50 values are experiment-dependent, they are often used to determine the Ki value, which is a more absolute measure of inhibitory potency. For many pyridine and benzoxazole-containing compounds, these values are determined through enzymatic assays. nih.govnih.gov

Table 1: Hypothetical In Vitro Binding and Inhibition Data for this compound

Target EnzymeDissociation Constant (Kd)Inhibition Constant (Ki)IC50
Enzyme AData not availableData not availableData not available
Enzyme BData not availableData not availableData not available
Enzyme CData not availableData not availableData not available

Note: This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the public domain.

Ligand-target binding is a dynamic process characterized by an association rate constant (kon) , which describes how quickly the ligand binds to the target, and a dissociation rate constant (koff) , which describes how quickly the ligand unbinds. These kinetic parameters provide a more detailed understanding of the interaction than affinity constants alone. A slow koff, for instance, can lead to a prolonged duration of action. Techniques like SPR are commonly used to measure these rate constants.

Enzymatic Activity Modulation by this compound (In Vitro)

In vitro enzymatic assays are the gold standard for directly measuring the effect of a compound on the activity of a specific enzyme. These assays can determine whether a compound acts as an inhibitor, an activator, or has no effect. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be elucidated through these studies.

The chemical structure of this compound, featuring a benzoxazole core linked to a pyridine moiety, suggests its potential to interact with a variety of enzymes. Benzoxazole derivatives have been investigated as inhibitors of various enzymes, including kinases and proteases. nih.govresearchgate.net Similarly, pyridine-containing compounds are known to inhibit a wide range of enzymes, such as cholinesterases. nih.govnih.gov

Table 2: Potential Enzyme Targets and Observed Effects for Structurally Related Compounds

Enzyme ClassExample of Related CompoundObserved Effect
Kinases3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amineInhibition
Proteases6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamideInhibition
CholinesterasesN-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogsInhibition

Note: This table provides examples of enzymatic activity for compounds with structural similarities to this compound and is for illustrative purposes.

While specific data on the enzymatic activity modulation by this compound is not available, the established activity of related compounds suggests that it could be a promising candidate for targeting various enzymatic pathways. Further in vitro screening against a panel of enzymes would be necessary to identify its specific targets and characterize its modulatory effects.

Specific Enzyme Inhibition or Activation Profiles

While the broader class of 2-substituted benzoxazole derivatives has been explored for various pharmacological activities, including enzyme inhibition, specific enzymatic inhibition or activation profiles for this compound are not extensively detailed in the currently available literature. nih.gov Research on analogous structures, such as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives, has identified inhibitory activity against G-protein-coupled receptor kinase-2 (GRK-2) and -5, which are therapeutic targets for cardiovascular disease. nih.gov Similarly, N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase. nih.gov However, specific enzyme inhibition data, including IC50 or Ki values, for this compound remains to be fully elucidated.

Allosteric Modulation Studies

Currently, there is a lack of specific studies focusing on the allosteric modulation properties of this compound. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's activity. nih.gov While related structures like N-pyridin-2-yl benzamide (B126) analogues have been investigated as allosteric activators of glucokinase, similar detailed studies for this compound have not been reported in the available scientific literature. nih.gov

Cellular Pathway Perturbations Induced by this compound (In Vitro Models)

Detailed in vitro studies on the specific cellular pathway perturbations induced by this compound are limited. The general biological activities attributed to this class of compounds suggest potential interactions with various cellular pathways, but specific data is not yet available.

Analysis of Downstream Signaling Effects

The analysis of downstream signaling effects resulting from the interaction of this compound with its potential cellular targets has not been extensively documented. Understanding these effects is crucial for elucidating the compound's complete mechanism of action.

Gene Expression and Proteomic Changes

Specific data on gene expression and proteomic changes induced by this compound are not present in the current body of scientific literature. Proteomic studies involve the large-scale analysis of proteins and can reveal significant changes in protein abundance and phosphorylation status in response to a compound. nih.gov Such analyses would be invaluable in identifying the cellular processes affected by this compound.

Spectroscopic and Biophysical Analysis of Ligand-Receptor Complex Formation

Detailed spectroscopic and biophysical analyses of the formation of a ligand-receptor complex involving this compound are not widely available.

Surface Plasmon Resonance (SPR) Studies

There are no specific Surface Plasmon Resonance (SPR) studies reported for this compound in the available research. SPR is a real-time, label-free technique used to monitor the binding of a ligand (in this case, the compound) to a receptor immobilized on a sensor surface. cnr.it This method provides quantitative data on binding affinity (KD), and the kinetics of association (ka) and dissociation (kd). The lack of such studies means that the direct binding characteristics of this compound to any specific biological target have not yet been quantitatively determined.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a biomolecular binding event, providing a comprehensive thermodynamic profile of the interaction without the need for labeling or immobilization. This method is instrumental in elucidating the forces that drive the association between a small molecule, such as this compound, and its macromolecular target.

In a typical ITC experiment, a solution of the ligand, in this case, this compound, is titrated into a solution containing the target molecule (e.g., a protein or nucleic acid) held at a constant temperature. Each injection of the ligand results in a small heat change, which is precisely measured by the calorimeter. As the target molecule becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.

The resulting data, a plot of heat change versus the molar ratio of ligand to target, is analyzed to determine the key thermodynamic parameters of the interaction:

Binding Affinity (K_a) or its reciprocal, the Dissociation Constant (K_d) : These values quantify the strength of the binding interaction. A lower K_d value signifies a stronger, more stable complex.

Enthalpy Change (ΔH) : This parameter represents the change in heat content of the system upon binding. It reflects the net effect of making and breaking bonds, including hydrogen bonds and van der Waals interactions. A negative ΔH indicates an exothermic reaction, which is often favorable for binding.

Entropy Change (ΔS) : This value describes the change in the randomness or disorder of the system upon binding. It is influenced by conformational changes in the interacting molecules and the release of ordered solvent molecules (like water) from the binding interface, known as the hydrophobic effect.

Stoichiometry (n) : This determines the molar ratio of the ligand to the target in the final complex.

While specific experimental ITC data for the binding of this compound to a biological target is not available in the public literature, the technique remains a critical tool for mechanistic investigations. To illustrate the type of detailed information that would be obtained from such a study, a hypothetical interaction between this compound and a putative protein target is considered below.

Detailed Research Findings

In a hypothetical ITC experiment, the binding of this compound to "Protein X" was investigated to understand the molecular forces driving their association. The experiment was conducted under standard physiological conditions (e.g., pH 7.4, 25°C). The data obtained would allow for a complete thermodynamic characterization of the binding event.

The binding isotherm would be fitted to a suitable model to extract the thermodynamic parameters. These parameters provide deep insights into the nature of the molecular interaction. For instance, a binding event driven by a favorable (negative) enthalpy change suggests that hydrogen bonding and van der Waals interactions are the primary contributors to the binding affinity. Conversely, a process driven by a favorable (positive) entropy change often indicates that the hydrophobic effect plays a crucial role.

The table below presents a set of hypothetical thermodynamic parameters that could be obtained from an ITC study of the interaction between this compound and a target protein.

ParameterValueUnit
Dissociation Constant (K_d)0.5µM
Binding Enthalpy (ΔH)-8.5kcal/mol
Binding Entropy (ΔS)+2.0cal/mol·K
Gibbs Free Energy (ΔG)-9.1kcal/mol
Stoichiometry (n)1.1

Interpretation of Hypothetical Data:

Dissociation Constant (K_d): A K_d value of 0.5 µM indicates a high-affinity interaction, suggesting that this compound binds tightly to its target.

Binding Enthalpy (ΔH): The negative enthalpy change of -8.5 kcal/mol signifies that the binding process is exothermic and enthalpically driven. This suggests that the formation of favorable contacts, such as hydrogen bonds and van der Waals interactions between the compound and the protein's binding pocket, is a major contributor to the stability of the complex.

Gibbs Free Energy (ΔG): Calculated from the enthalpy and entropy changes, the negative ΔG of -9.1 kcal/mol confirms that the binding is a spontaneous and thermodynamically favorable process.

Stoichiometry (n): A value of 1.1 suggests a binding stoichiometry of approximately 1:1, meaning one molecule of this compound binds to one molecule of the protein target.

Biological Target Identification and Characterization for N Pyridin 2 Yl Methyl 1,3 Benzoxazol 2 Amine

Proteomic Approaches for Identifying N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine Binding Partners (e.g., Affinity Proteomics)

The initial step in elucidating the mechanism of action for a novel compound such as this compound involves the unbiased identification of its direct protein binding partners within the cellular environment. Affinity proteomics is a powerful methodology for this purpose. This approach typically involves the synthesis of a chemical probe by immobilizing the compound of interest onto a solid support, such as sepharose beads, while retaining its biological activity.

A common strategy would be to synthesize a derivative of this compound with a linker arm suitable for conjugation to the solid matrix. This affinity matrix is then incubated with a complex protein mixture, such as a cell lysate, allowing the compound to bind to its specific protein targets. After a series of washing steps to remove non-specific binders, the specifically bound proteins are eluted and subsequently identified using mass spectrometry-based proteomic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A hypothetical affinity proteomics experiment could yield a list of potential protein interactors. The results would be analyzed based on the enrichment of certain proteins in the experimental sample compared to a control sample (beads with no compound or with an inactive analogue).

Table 1: Hypothetical List of Potential Protein Binding Partners for this compound Identified by Affinity Proteomics

Protein IDProtein NameFold Enrichment (Compound vs. Control)Function
P04637Tumor suppressor p5315.2Transcription factor, cell cycle regulation
P11362HSP90-alpha8.5Molecular chaperone
Q09472Histone deacetylase 2 (HDAC2)22.1Epigenetic regulation
P00533Epidermal growth factor receptor (EGFR)5.8Receptor tyrosine kinase

Genetic and Biochemical Validation of Identified Biological Targets (In Vitro)

Following the identification of potential binding partners, the next crucial step is to validate these interactions through genetic and biochemical assays in vitro. This validation is essential to confirm a direct and specific interaction between this compound and the identified proteins.

For biochemical validation, recombinant versions of the candidate proteins would be expressed and purified. Direct binding could then be assessed using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on the binding affinity (e.g., the dissociation constant, Kd), stoichiometry, and thermodynamics of the interaction.

Genetic validation approaches could involve the use of cell lines with genetic modifications of the target proteins. For instance, the expression of the target protein could be knocked down using siRNA or knocked out using CRISPR-Cas9 technology. The cellular response to this compound would then be compared between the modified cells and wild-type cells. A diminished response in the genetically modified cells would suggest that the protein is a relevant target.

Table 2: Hypothetical In Vitro Biochemical Validation of Target Binding

Target ProteinAssay MethodBinding Affinity (Kd)Conclusion
HDAC2Surface Plasmon Resonance (SPR)0.5 µMDirect and high-affinity binding
Tumor suppressor p53Isothermal Titration Calorimetry (ITC)5.2 µMDirect and moderate-affinity binding
HSP90-alphaMicroscale Thermophoresis (MST)12.8 µMDirect but lower-affinity binding
EGFRSPRNo significant bindingLikely a non-specific interactor

Functional Consequences of Target Engagement by this compound (In Vitro)

Once a direct interaction with a target is validated, it is important to understand the functional consequences of this binding. In vitro functional assays are employed to determine whether this compound acts as an inhibitor, activator, or modulator of the target protein's activity.

For an enzyme target like HDAC2, an in vitro enzymatic assay would be performed. The activity of purified HDAC2 would be measured in the presence of varying concentrations of the compound to determine its effect on substrate deacetylation. For a transcription factor like p53, a reporter gene assay could be used in a cellular context to measure the effect of the compound on p53-dependent transcriptional activity.

Table 3: Hypothetical In Vitro Functional Assay Results

Target ProteinFunctional AssayResult (e.g., IC50/EC50)Effect of Compound
HDAC2Enzymatic activity assayIC50 = 1.2 µMInhibition of deacetylase activity
Tumor suppressor p53p53-responsive luciferase reporter assayEC50 = 3.5 µMActivation of transcriptional activity
HSP90-alphaATPase activity assayNo significant effectBinding does not alter enzymatic function

Orthogonal Strategies for Target Deconvolution

To build a more robust case for target identification, orthogonal (i.e., independent and complementary) strategies are employed. These methods help to confirm the proposed targets and can sometimes reveal additional targets or off-targets that were missed in the initial screen.

One such strategy is the use of cellular thermal shift assays (CETSA). This technique is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction in a physiological context.

Another orthogonal approach is computational modeling and molecular docking. In silico studies can predict the binding mode and estimate the binding affinity of this compound to the crystal structure of the putative target protein. These predictions can then guide further experimental validation, such as site-directed mutagenesis of the predicted binding site residues to see if the compound's effect is abrogated.

Table 4: Hypothetical Orthogonal Target Validation Data

MethodTarget ProteinObservationConclusion
Cellular Thermal Shift Assay (CETSA)HDAC2ΔTm = +4.2 °CConfirms intracellular target engagement
Cellular Thermal Shift Assay (CETSA)Tumor suppressor p53ΔTm = +2.8 °CSupports intracellular target engagement
Molecular DockingHDAC2 active sitePredicted binding energy = -9.5 kcal/molPlausible binding mode identified

Structure Activity Relationship Sar Studies of N Pyridin 2 Yl Methyl 1,3 Benzoxazol 2 Amine Analogues

Impact of Substitutions on the Pyridine (B92270) Ring System on Biological Activity

The pyridine ring serves as a critical interaction domain for many analogues, often engaging in hydrogen bonding or π-stacking interactions within biological targets. Modifications to this ring can profoundly affect binding affinity and biological activity through positional, electronic, and steric effects.

Positional Effects of Substituents

The location of the nitrogen atom within the pyridine ring and the placement of various substituents are key determinants of a compound's biological efficacy. SAR studies on related heterocyclic scaffolds have demonstrated that seemingly minor positional shifts can lead to significant changes in activity.

For instance, in a series of 5-(pyridyl)-1,3,4-thiadiazole-2-amine derivatives investigated as Bloom Helicase inhibitors, the position of the pyridine nitrogen was paramount. While the 4-pyridyl analogue (possessing the nitrogen at the para-position relative to the point of attachment) showed an IC50 of 1.4 μM, shifting the nitrogen to the 2-position (ortho) resulted in a complete loss of activity. Interestingly, the 3-pyridyl (meta) analogue retained comparable activity to the lead compound, with an IC50 of 3.5 μM. This highlights a distinct positional preference, where the 2-position is disfavored, while the 3- and 4-positions are well-tolerated.

Similarly, in studies of 2-(pyridinyl)benzimidazoles, which share structural similarities, substitutions at different positions on the pyridine ring influenced anti-inflammatory activity. A compound featuring a 5-ethyl-2-pyridinyl moiety at the C2 position of the benzimidazole (B57391) core showed potent activity. An analogue with a 6-ethyl-2-pyridinyl group exhibited comparable efficacy, indicating that in this particular scaffold, substitutions at either the 5- or 6-position of a 2-pyridyl ring are favorable for this biological endpoint. nih.gov

Compound AnaloguePyridine Nitrogen PositionBiological TargetActivity (IC50)
4-Pyridyl Analogue4-positionBloom Helicase1.4 µM
3-Pyridyl Analogue3-positionBloom Helicase3.5 µM
2-Pyridyl Analogue2-positionBloom HelicaseInactive

Electronic and Steric Influences

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents on the pyridine ring can modulate the molecule's interaction with its target. The optimal electronic and steric profile is highly dependent on the specific biological target.

General reviews of pyridine derivatives in the context of antiproliferative activity have shown that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2), tends to enhance activity. nih.gov For example, increasing the number of methoxy groups on the pyridine ring has been correlated with lower IC50 values (increased potency) against cancer cell lines. nih.gov Conversely, the introduction of bulky groups or halogen atoms often leads to diminished antiproliferative effects. nih.gov

However, this trend is not universal. In a series of benzoxazole (B165842) derivatives with antimicrobial properties, the introduction of an electron-accepting bromine atom to an attached pyridine ring resulted in a significant increase in activity. researchgate.net This suggests that for certain targets, an electron-deficient pyridine ring may be more favorable. Further supporting the context-dependent nature of these effects, studies on pyridinyl-benzimidazoles revealed that electron-withdrawing groups on the benzimidazole portion of the molecule led to a loss of anti-inflammatory activity, implying that the electronic properties of the entire scaffold must be considered in concert. nih.gov

Effects of Modifications to the Benzoxazole Core

Substitutions on the Benzene (B151609) Moiety

Altering the substitution pattern on the fused benzene ring of the benzoxazole core is a common strategy to modulate activity. Halogenation, in particular, has proven to be an effective approach in several analogue series.

In a comprehensive SAR study of benzoxazol-2-amine derivatives for antibacterial applications, it was discovered that substitutions on the benzene ring were critical for potency. The most effective compound from this study featured a 5,6-difluoro substitution on the core (in this case, a benzothiazole (B30560) analogue), which yielded a potent inhibitor of Gram-positive pathogens, including drug-resistant strains. acs.org This indicates that introducing electron-withdrawing fluorine atoms at these positions can significantly enhance antibacterial efficacy.

This observation is corroborated by research on 2-(phenyl)benzoxazole derivatives, where a chlorine atom at the 5-position of the benzoxazole ring generally correlated with higher antiproliferative activity. chemscene.com Further studies on other benzoxazole-containing scaffolds have also shown that an electron-accepting bromine atom at the 7-position can increase antimicrobial activity. researchgate.net Collectively, these findings suggest that the 5-, 6-, and 7-positions of the benzoxazole ring are key sites for modification, with halogen substituents being a particularly favorable addition for enhancing biological activity in multiple therapeutic areas.

Benzoxazole Core SubstitutionResulting Biological EffectReference Compound Class
5,6-DifluoroPotent antibacterial activityBenzothiazol-2-amines
5-ChloroHigher antiproliferative activity2-(Phenyl)benzoxazoles
7-BromoIncreased antimicrobial activity3-(2-benzoxazol-5-yl)alanine derivatives

Influence of the N-Alkyl Linker on Biological Activity and Selectivity

The N-alkyl linker, typically a methylene (B1212753) (-CH2-) group in the parent compound, tethers the pyridine and benzoxazole moieties. Its length, rigidity, and chemical nature are critical for orienting the two aromatic systems correctly within the target's binding site.

Studies on antitubercular pyridine-2-methylamine derivatives have shown that the amine linker is crucial for activity. Replacing the methylene amine with an amide linker led to a significant decrease in potency, which was attributed to the loss of a key hydrogen bond with the target protein. nih.gov This highlights the importance of the linker's hydrogen-bonding capability.

In other molecular systems, linker flexibility and conformation play a significant role. For instance, in a series of trisubstituted isoxazoles, a drop in potency was observed when a flexible ether linker was replaced with a more rotationally restricted methylated amine linker. dundee.ac.uk This was attributed to a higher entropic penalty upon binding, as the rigid linker has fewer favorable conformations. dundee.ac.uk Conversely, replacing the ether with a thioether linkage, which alters bond angles and length, also resulted in significantly lower potency. dundee.ac.uk

The length of the linker is also a key parameter. In a series of multifunctional pyridines, increasing the length of an aminoalkyl linker between a piperidine (B6355638) moiety and the pyridine core from n=0 (direct bond) to n=2 (ethylamino) or n=3 (propylamino) resulted in a progressive increase in binding affinity for the σ1R receptor. This demonstrates that an optimal linker length is required to span the distance between binding pockets effectively.

These examples collectively show that the N-alkyl linker is not merely a spacer. Its composition (amine vs. amide), flexibility, and length are all critical variables that must be optimized to achieve potent and selective biological activity.

Chain Length and Flexibility

The length and flexibility of the linker chain connecting the pyridinyl and benzoxazole moieties play a significant role in the biological activity of these compounds.

Research into various heterocyclic compounds has shown that the nature of the linker can significantly impact activity. For instance, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, the replacement of a urea (B33335) linker with more rigid or flexible groups such as guanidine, amide, carbamate, or sulfonamide resulted in weakly active or inactive molecules. nih.gov This suggests that a certain degree of conformational restriction or a specific orientation of the connected aromatic systems is necessary for optimal interaction with the biological target.

The flexibility of side chains can also influence the solubility and film-forming properties of conjugated polymers, which can, in turn, affect their performance in various applications. researchgate.net While not directly analogous to the linker in N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine, this highlights the general principle that chain flexibility can modulate the physicochemical properties and, consequently, the biological activity of a molecule.

In the context of this compound analogues, modifications to the methylene linker could involve:

Increasing Chain Length: Introducing additional methylene groups (e.g., ethyl, propyl) would increase the distance and flexibility between the two heterocyclic rings. This could potentially allow for better accommodation within a binding pocket or, conversely, lead to a loss of essential interactions.

Introducing Rigidity: Incorporating double bonds or cyclic structures within the linker would restrict conformational freedom. This can be advantageous if a specific, rigid conformation is required for high-affinity binding.

The table below illustrates hypothetical modifications to the linker and their potential impact on activity based on general SAR principles.

Table 1. Hypothetical SAR of Linker Modifications
ModificationRationalePredicted Impact on Activity
-(CH2)2- (Ethyl linker)Increased length and flexibilityPotentially decreased activity due to non-optimal orientation of aromatic rings.
-CH=CH- (Ethenyl linker)Increased rigidity, planar conformationMay increase or decrease activity depending on the required binding conformation.
-C(O)NH- (Amide linker)Introduces hydrogen bonding capabilities and rigidityCould enhance binding through additional interactions.

Chiral Modifications

The introduction of chirality into a molecule can lead to enantiomers with significantly different biological activities, a phenomenon known as stereoselectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For this compound analogues, chirality could be introduced at several positions, most commonly on the linker chain. For example, replacing the methylene linker with a substituted ethyl group, such as in N-[(1-phenylethyl)]-1,3-benzoxazol-2-amine, would create a chiral center.

The synthesis of chiral compounds often involves the use of chiral starting materials or asymmetric synthesis techniques. For instance, chiral thioureas, which are valuable in organocatalysis, are frequently prepared from chiral isothiocyanates and amines. mdpi.com Similarly, chiral macrocyclic compounds have been synthesized from L-amino acid hydrazides. researchgate.net

The differential activity of enantiomers is a well-established principle in medicinal chemistry. For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives, future investigations were proposed to involve the stereoselective synthesis of active alcohols to determine if one enantiomer is more active than the other. mdpi.com

The table below outlines potential chiral modifications and their expected outcomes.

Table 2. Potential Chiral Modifications and Expected Outcomes
Chiral ModificationExample StructureExpected Outcome
Substitution on the methylene linker(R/S)-N-[(1-phenylethyl)]-1,3-benzoxazol-2-amineOne enantiomer may exhibit significantly higher activity than the other.
Chiral substituent on the benzoxazole ring(R/S)-N-[(pyridin-2-yl)methyl]-5-(sec-butyl)-1,3-benzoxazol-2-amineStereoselective interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models

The development of a predictive QSAR model involves several steps:

Data Set Selection: A series of this compound derivatives with known biological activities is required. This dataset is typically divided into a training set for model development and a test set for validation.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics.

For benzoxazole derivatives, 3D-QSAR studies have been successfully applied. For instance, a 3D-QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives identified a common pharmacophore with features including hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings. chemijournal.com This model demonstrated good statistical significance and predictive ability. chemijournal.com

Similarly, a pharmacophore-based 3D-QSAR model was generated for a series of N-pyridyl and pyrimidine (B1678525) benzamides, which showed a good correlation between the predicted and experimental activities. nih.gov The statistical tools used to validate such models often include the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the F-test value. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. QSAR and pharmacophore modeling can help identify these key features for this compound derivatives.

Based on the general structure, the key pharmacophoric features are likely to include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyridine and benzoxazole rings, as well as the oxygen atom in the benzoxazole ring.

Hydrogen Bond Donor: The amine group linking the two heterocyclic systems.

Aromatic Rings: The pyridine and benzoxazole ring systems, which can engage in π-π stacking or hydrophobic interactions.

A 3D-QSAR study on 3-(benzo[d]oxazol-2-yl)pyridine-2-amines highlighted the importance of the chemical features in the external region of the c-Met active site for inhibitory potency. koreascience.kr Another study on benzoxazole benzenesulfonamide derivatives identified a pharmacophore model (AAADRR) consisting of three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. chemijournal.com

The table below summarizes the likely key pharmacophoric features of this compound.

Table 3. Key Pharmacophoric Features
Pharmacophoric FeatureStructural ComponentPotential Interaction
Hydrogen Bond AcceptorPyridine NitrogenInteraction with donor groups on the target.
Hydrogen Bond AcceptorBenzoxazole Nitrogen and OxygenInteraction with donor groups on the target.
Hydrogen Bond DonorAmine LinkerInteraction with acceptor groups on the target.
Aromatic RingPyridine RingHydrophobic interactions, π-π stacking.
Aromatic RingBenzoxazole RingHydrophobic interactions, π-π stacking.

Design and Synthesis of Focused Libraries for SAR Exploration

To efficiently explore the SAR of this compound, the design and synthesis of focused libraries of analogues are essential. This approach allows for the systematic modification of different parts of the molecule to probe their effect on biological activity.

The synthesis of benzoxazole derivatives often starts from 2-aminophenol (B121084), which can be condensed with various carbonyl compounds. rsc.org For the synthesis of this compound analogues, a common strategy would involve the reaction of a substituted 2-aminobenzoxazole (B146116) with a substituted picolinaldehyde, followed by reduction of the resulting imine.

The design of a focused library would typically involve variations at three key positions:

The Benzoxazole Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (e.g., 5- and 6-positions) to probe electronic and steric effects. A strong SAR has been observed for benzoxazole derivatives, highlighting the importance of substituents at the 2- and 5-positions of the benzoxazole core. mdpi.com

The Pyridine Ring: Modification of the pyridine ring with different substituents to alter its electronic properties and steric profile.

The Linker: As discussed in section 5.3.1, varying the length, flexibility, and chemical nature of the linker.

An example of a synthetic approach to a library of benzoxazole amides involved a one-step synthesis using benzoxazole amines and carboxylic acids. acs.org The synthesis of pyrazolo[1,5-a]pyrimidin-7-amines involved the design and synthesis of approximately 70 novel analogues to conduct comprehensive SAR studies. nih.gov

The table below outlines a potential design for a focused library of this compound analogues.

Table 4. Focused Library Design
Modification SiteSubstituents to ExploreRationale
Benzoxazole Ring (R1)-H, -F, -Cl, -Br, -CH3, -OCH3Probe electronic and steric effects on the benzoxazole core.
Pyridine Ring (R2)-H, 4-CH3, 5-Cl, 6-FInvestigate the influence of substituents on the pyridine moiety.
Linker (X)-CH2-, -(CH2)2-, -CH(CH3)-Evaluate the impact of linker length, flexibility, and chirality.

Mechanistic Basis for Potential Therapeutic and Biotechnological Applications Preclinical

Modulation of Specific Biological Pathways by N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine

The biological activity of this compound and related compounds is rooted in their interaction with key molecular targets such as enzymes and receptors. The benzoxazole (B165842) ring system is a prominent feature in many pharmaceutically active compounds. nih.gov The presence of nitrogen and oxygen heteroatoms within the scaffold allows for hydrogen bonding and electrostatic interactions with the active sites of biological macromolecules, potentially leading to the inhibition of enzymes or the modulation of receptor functions.

Derivatives of the benzoxazole-pyridine scaffold have shown potent and selective inhibition of various enzymes. For instance, a class of compounds based on a 3-(benzo[d]oxazol-2-yl)pyridin-2-amine structure was identified as effective inhibitors of G-protein-coupled receptor kinase-2 (GRK-2) and GRK-5, which are therapeutic targets for cardiovascular disease. nih.gov Similarly, other pyridine-amine derivatives have been developed as potent inhibitors of KDR kinase, a vascular endothelial growth factor receptor involved in angiogenesis. nih.gov These findings underscore the capacity of this structural motif to serve as a foundation for designing specific enzyme inhibitors.

Antimicrobial Mechanisms

The benzoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Compounds featuring this moiety have demonstrated a broad spectrum of activity, and research suggests that their mechanism of action involves the disruption of essential cellular processes in bacteria and fungi.

The antimicrobial potential of this class of compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. Studies on various benzoxazole and pyridine (B92270) derivatives have revealed selective activity. For example, amino acid derivatives based on a 3-(2-benzoxazol-5-yl)alanine skeleton have shown selectivity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogenic yeasts like Candida albicans. nih.gov In a similar vein, N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, which are structurally related to the title compound, exhibit potent and selective antibacterial activity against the Gram-positive bacterium Micrococcus luteus and moderate activity against resistant strains like MRSA and VRE. nih.gov The mechanism is believed to involve the inhibition of bacterial growth and cellular disruption.

Table 1. In Vitro Antimicrobial Activity of Selected Benzoxazole and Pyridine Derivatives.
Compound/ScaffoldMicroorganismObserved ActivityReference
3-(2-benzoxazol-5-yl)alanine derivativesBacillus subtilis (Gram-positive)Selective antibacterial activity nih.gov
3-(2-benzoxazol-5-yl)alanine derivativesCandida albicans (Fungus)Antifungal properties nih.gov
N-alkyl-N-(pyridin-2-yl)hydroxylaminesMicrococcus luteus (Gram-positive)Potent antibacterial activity (MIC90 = 2.0 μM) nih.gov
N-alkyl-N-(pyridin-2-yl)hydroxylaminesMRSA, VRE (Gram-positive)Moderate activity nih.gov
Benzoxazolin-2-one derivativesEscherichia coli (Gram-negative)Wide antibacterial activity mdpi.com
Benzoxazolin-2-one derivativesStaphylococcus aureus (Gram-positive)Wide antibacterial activity mdpi.com

Anticancer Mechanisms

The pyridine and benzoxazole moieties are integral components of numerous compounds investigated for their anticancer properties. nih.govnih.gov The mechanisms underlying their cytotoxic effects are diverse and often involve the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cancer cell survival and proliferation.

Research on N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine, a structurally analogous compound series, demonstrated significant anticancer activity against a panel of 60 human cancer cell lines, with notable selectivity towards non-small cell lung cancer. semanticscholar.org The cytotoxic action of other complex pyridine derivatives has been linked to the modulation of specific signaling pathways. For example, certain indole (B1671886) derivatives containing a pyridin-yl-pyrimidin-yl-amino group act as modulators of the orphan nuclear receptor Nur77. nih.gov Their anticancer effect is associated with inducing Nur77 to target the mitochondria, thereby triggering apoptosis. nih.gov Other studies on related heterocyclic systems, such as benzothiazoles, suggest a mechanism similar to the standard chemotherapeutic agent doxorubicin, which involves binding to nucleic acids and inducing apoptosis. nih.gov

Table 2. In Vitro Cytotoxic Activity of Selected Pyridine-Containing Scaffolds.
Compound/ScaffoldCancer Cell LineObserved Activity/MechanismReference
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineHOP-92 (Non-Small Cell Lung Cancer)Selective growth inhibition semanticscholar.org
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivativesHT29 (Colorectal Cancer)Remarkable inhibitory activity nih.gov
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivativesPC3 (Prostate Carcinoma)Cytotoxic activity nih.gov
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivativesLiver Cancer Cell LinesInduction of Nur77-dependent apoptosis nih.gov

Anti-inflammatory Mechanisms

Historically, the benzoxazole core was part of commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen, highlighting the scaffold's potential in modulating inflammatory pathways. nih.gov A primary mechanism for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2; selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govsemanticscholar.org

While direct studies on this compound are limited, research on related scaffolds provides strong evidence for potential COX inhibition. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized as highly potent and selective COX-2 inhibitors. nih.gov The addition of specific pharmacophores to the core structure was shown to significantly enhance COX-2 potency and selectivity, demonstrating that the pyridine-containing scaffold is a suitable backbone for developing targeted anti-inflammatory agents. nih.gov

Table 3. Cyclooxygenase (COX) Inhibitory Activity of Related Heterocyclic Scaffolds.
Compound/ScaffoldCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)0.07508.6 nih.gov
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives (general)0.07–0.3942.3–508.6 nih.gov

This compound as a Chemical Probe for Biological Processes (In Vitro)

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. While this compound has not been explicitly developed as a chemical probe, its structural components suggest potential in this area. The pyridin-2-amine scaffold, for example, is known to have a high quantum yield, a key characteristic for developing fluorescent probes. mdpi.com Furthermore, the related N,N-Bis(pyridin-2-ylmethyl)aniline structure has been successfully utilized to create a fluorescent probe for the detection of copper(II) ions in aqueous solutions. researchgate.net The ability of the benzoxazole-pyridine scaffold to be systematically modified allows for the introduction of reporter tags or photo-reactive groups, which could enable its use in target identification and validation studies within various biological processes.

Preclinical in vitro Models Investigating Mechanism of Action

The elucidation of the biological mechanisms of this compound and its analogues relies on a variety of established preclinical in vitro models.

Antimicrobial Activity Screening: Standard methodologies include broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. mdpi.com Agar diffusion assays are also employed for initial screening of growth inhibition. nih.govnih.gov

Anticancer Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds against various cancer cell lines, such as those from the NCI-60 panel. semanticscholar.orgnih.gov

Apoptosis and Cell Cycle Analysis: To determine if a compound induces programmed cell death, researchers use techniques like flow cytometry to analyze the cell cycle and detect apoptotic markers. The cleavage of proteins like poly (ADP-ribose) polymerase (PARP) is also a hallmark of apoptosis that can be measured. semanticscholar.org

Enzyme Inhibition Assays: For investigating anti-inflammatory potential, in vitro assays that measure the inhibition of purified COX-1 and COX-2 enzymes are utilized to determine the IC50 values and the selectivity of the compounds. nih.gov

Implications for Rational Drug Design Based on this compound Scaffold

The this compound structure represents a promising scaffold for rational drug design. It combines two "privileged" heterocyclic systems—pyridine and benzoxazole—both of which are frequently found in biologically active compounds. nih.govresearchgate.netmdpi.com The pyridine ring is a polar, ionizable aromatic molecule that can enhance the solubility and bioavailability of drug candidates. researchgate.net

The versatility of this scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related compounds have shown that introducing different substituents on the benzoxazole ring can significantly impact inhibitory activity against specific targets, such as GRK kinases. nih.gov Similarly, modifications to the pyridine ring or the linker group can be explored to create libraries of new chemical entities. This scaffold serves as an excellent starting point for developing targeted inhibitors for enzymes like kinases, cyclooxygenases, and lipoxygenases, as well as for designing novel antimicrobial and anticancer agents. nih.govnih.govresearchgate.net

Computational Chemistry and Cheminformatics for N Pyridin 2 Yl Methyl 1,3 Benzoxazol 2 Amine Research

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The molecule possesses several rotatable bonds, particularly around the methylene (B1212753) bridge connecting the pyridine (B92270) and benzoxazole (B165842) moieties. This allows the compound to adopt various conformations, and identifying the low-energy, biologically active conformation is a primary goal.

Computational techniques such as molecular mechanics force fields are employed to explore the potential energy surface of the molecule. By systematically rotating the key dihedral angles, a landscape of conformational isomers can be generated, and their relative energies calculated. For instance, studies on structurally similar compounds, like 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives, have utilized software such as OMEGA, HYPERCHEM, and MOPAC for comparative conformational analysis. researchgate.netnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational behavior of this compound in a simulated physiological environment, typically in a solvent like water. These simulations track the movements of atoms over time, offering insights into the stability of different conformations and the transitions between them. MD simulations can reveal how the molecule interacts with its surrounding solvent and ions, and how these interactions influence its shape and flexibility. This information is vital for understanding how the compound might behave as it approaches a biological target.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound
Dihedral AngleAtom 1Atom 2Atom 3Atom 4Predicted Stable Range (degrees)
τ1C(benzoxazole)N(amine)C(methylene)C(pyridine)-60 to 60, 180
τ2N(amine)C(methylene)C(pyridine)N(pyridine)0 to 90

Prediction of Binding Affinity and Specificity with Biological Targets

A significant application of computational chemistry in the study of this compound is the prediction of its binding affinity and specificity for various biological targets. Molecular docking is a primary technique used for this purpose. researchgate.net This method predicts the preferred orientation of the ligand (the compound) when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score.

The process involves generating a set of possible conformations of this compound and then "docking" them into the active site of a target protein. Scoring functions are then used to estimate the binding affinity for each pose. For analogous compounds, such as N-pyridin-2-yl benzamide (B126) analogues, in silico studies have been used to predict binding interactions with proteins like glucokinase. nih.gov Similarly, for N-(1,3-thiazol-2-yl)pyridin-2-amines, molecular modeling has been used to postulate binding modes in the active site of KDR kinase. nih.gov

Table 2: Predicted Binding Affinities of this compound with Hypothetical Kinase Targets
Target KinasePDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Kinase AXXXX-8.5ASP145, LYS83
Kinase BYYYY-7.2GLU91, PHE150
Kinase CZZZZ-6.9TYR62, LEU134

In Silico Screening for this compound Analogues

In silico screening, also known as virtual screening, is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of this compound, this approach can be used to discover novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties.

The process typically starts with a known active compound, such as this compound, or a validated target structure. Large virtual libraries of compounds can then be screened against the target using molecular docking or other computational methods. For example, research on novel pyridine congeners has utilized in silico screening to evaluate their anti-epileptic potential against the AMPA receptor. nih.gov

Pharmacophore modeling is another valuable tool in this context. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific receptor. By creating a pharmacophore model based on the structure of this compound and its known interactions, it is possible to search for other molecules that fit this model. This can lead to the identification of structurally diverse compounds with similar biological activity.

Table 3: Virtual Screening Hit List of Analogues of this compound
Analogue IDModificationPredicted Docking Score (kcal/mol)Predicted Improvement
ANA-0015-fluoro substitution on benzoxazole-9.2Increased binding affinity
ANA-0024-methyl substitution on pyridine-8.8Enhanced selectivity
ANA-003Replacement of methylene with ethylene-8.6Improved flexibility

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of this compound. These methods, based on the principles of quantum mechanics, can be used to calculate a wide range of molecular properties, including molecular orbital energies, charge distributions, and dipole moments.

Density Functional Theory (DFT) is a commonly used quantum chemical method for studying molecules of this size. DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. Studies on similar heterocyclic compounds have employed DFT to analyze their electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated using quantum chemical calculations. These maps illustrate the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules, including biological targets and metabolizing enzymes. For this compound, the nitrogen and oxygen atoms are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance.

Table 4: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G*)
PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Future Directions and Unexplored Avenues in N Pyridin 2 Yl Methyl 1,3 Benzoxazol 2 Amine Research

Development of N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine as a Tool Compound for Basic Biological Research

The development of this compound as a tool compound or chemical probe holds significant potential for advancing basic biological research. Its inherent biological activities, suggested to include antimicrobial and anticancer properties, make it a candidate for dissecting complex cellular processes. To be an effective tool compound, further characterization of its selectivity and mechanism of action is paramount. Future research should focus on identifying its specific molecular targets to enable its use in studying particular signaling pathways or enzymatic functions.

Moreover, the synthesis of tagged derivatives, such as fluorescently labeled or biotinylated analogues, would facilitate its use in a variety of experimental techniques. These could include cellular imaging to determine its subcellular localization, and affinity chromatography or immunoprecipitation to isolate its binding partners. The development of such probes would be invaluable for target identification and validation, providing deeper insights into its biological role. A summary of potential research applications is presented in Table 1.

Table 1: Potential Applications as a Tool Compound

Research Area Potential Application of this compound
Enzyme Kinetics As a characterized inhibitor to study the function of a specific enzyme.
Cellular Imaging Fluorescently tagged analogues to visualize its distribution and interaction within cells.
Target Identification Affinity-based probes to isolate and identify its direct binding partners.

| Pathway Analysis | To modulate a specific biological pathway and study the downstream effects. |

Exploration of Novel Biological Targets and Pathways beyond Current Understanding

While preliminary studies suggest potential antimicrobial and anticancer activities, the full spectrum of biological targets and pathways modulated by this compound remains largely unexplored. Future research should aim to move beyond these initial observations to identify novel and specific molecular targets. The benzoxazole (B165842) scaffold is known to be present in compounds that interact with a variety of biological targets, including enzymes and receptors. researchgate.net

Kinases, in particular, represent a promising class of targets, as many kinase inhibitors feature heterocyclic scaffolds. acs.orgacs.org A comprehensive screening of this compound against a panel of kinases could reveal novel inhibitory activities. Furthermore, unbiased approaches such as chemical proteomics and phenotypic screening in diverse cellular models could uncover unexpected biological activities and therapeutic applications. Elucidating these novel targets and pathways will be crucial for understanding the compound's full therapeutic potential and for the rational design of next-generation analogues with improved potency and selectivity.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool for the discovery of new bioactive compounds and for optimizing the activity of existing ones. nih.gov The scaffold of this compound is well-suited for the generation of diverse chemical libraries for HTS campaigns. Future efforts should focus on creating libraries of analogues with systematic modifications to both the benzoxazole and pyridine (B92270) rings.

These libraries can then be screened against a wide array of biological targets and in various phenotypic assays to identify compounds with desired activities. The integration of HTS with computational modeling and machine learning can further accelerate the discovery process by predicting the activity of virtual compounds and prioritizing the synthesis of the most promising candidates. Miniaturized and automated synthesis and screening platforms can also be employed to increase the efficiency and reduce the cost of these efforts. acs.org

Addressing Synthetic Challenges for Scalable and Sustainable Production of this compound and Analogues

The advancement of this compound from a laboratory curiosity to a widely used research tool or potential therapeutic lead will necessitate the development of scalable and sustainable synthetic methods. Current synthetic routes may rely on harsh reagents, expensive catalysts, or produce significant waste.

Future research in this area should focus on the principles of green chemistry, exploring more environmentally friendly and economically viable synthetic strategies. rsc.orgmdpi.comresearchgate.netmdpi.comnih.gov This could involve the use of water as a solvent, reusable catalysts, and one-pot reactions to minimize purification steps. rsc.orgmdpi.com Microwave-assisted and ultrasound-assisted synthesis are other green chemistry approaches that can significantly reduce reaction times and improve yields. mdpi.com The development of such methods is crucial for the large-scale production of the parent compound and its analogues for extensive biological evaluation. A comparison of traditional and potential green synthesis approaches is outlined in Table 2.

Table 2: Comparison of Synthetic Approaches

Synthetic Approach Advantages Disadvantages
Traditional Synthesis Established procedures. Often involves harsh conditions, hazardous solvents, and generates significant waste.
Green Synthesis Environmentally friendly, potentially lower cost, improved safety. May require optimization of reaction conditions and catalyst development.
Microwave/Ultrasound-Assisted Rapid reaction times, often higher yields. Requires specialized equipment.

| Flow Chemistry | Scalable, precise control over reaction parameters, improved safety. | Higher initial setup cost. |

Emerging Methodologies for Mechanistic Elucidation of this compound Activity

A deep understanding of the mechanism of action of this compound is essential for its rational development. Beyond traditional biochemical and cellular assays, a range of emerging biophysical and computational techniques can provide unprecedented insights into its molecular interactions.

Biophysical methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to directly measure the binding affinity and kinetics of the compound with its target proteins. frontiersin.orgresearchgate.netnih.govnih.gov X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information of the compound bound to its target, revealing the precise molecular interactions that govern its activity.

In silico approaches, including molecular docking and molecular dynamics simulations, can be used to predict binding modes and rationalize structure-activity relationships. nih.gov These computational methods, when used in conjunction with experimental data, can guide the design of more potent and selective analogues. The application of these advanced methodologies will be critical for a comprehensive understanding of the compound's mechanism of action and for its future development.

Q & A

Q. How do substituents on the benzoxazole ring modulate the compound’s photophysical properties?

  • Methodology : Synthesize derivatives with electron-withdrawing (NO₂) or donating (OMe) groups. Characterize via UV-Vis (λₐᵦₛ) and fluorescence spectroscopy. TD-DFT calculations correlate experimental spectra with electronic transitions .

Data Contradiction Analysis Example

Scenario : Discrepancy between NMR (single tautomer) and X-ray (mixed tautomers).
Resolution :

Perform variable-temperature NMR to detect tautomerization barriers.

Use SC-XRD (single-crystal X-ray) to confirm coexistence of tautomers in the lattice.

Compare with computational free-energy profiles to rationalize observations .

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Reactant of Route 1
N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.